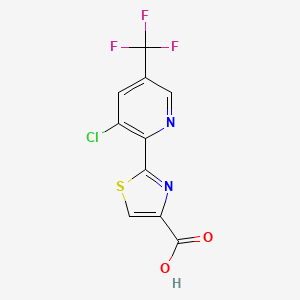

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid

Description

Historical Context and Discovery

The development of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid emerged from the broader historical progression of trifluoromethylated heterocyclic chemistry that gained momentum in the early 21st century. The compound was first documented in chemical databases in 2016, as evidenced by its initial creation date in PubChem on January 12, 2016. This timing coincides with a period of intensive research into trifluoromethyl-containing heterocycles, driven by their recognized importance in pharmaceutical and agrochemical applications.

The historical development of trifluoromethylation techniques played a crucial role in enabling the synthesis of such complex molecules. The groundwork for compounds like this was established through pioneering work on direct trifluoromethylation methods, which demonstrated that trifluoromethyl radicals could be successfully incorporated into heterocyclic systems under controlled conditions. The discovery that sodium trifluoromethanesulfinate could serve as a benchtop stable trifluoromethyl radical source opened new avenues for synthesizing trifluoromethylated heterocycles, including pyridine derivatives.

The compound's emergence also reflects the growing understanding that trifluoromethyl groups could enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. This recognition drove systematic efforts to develop synthetic methodologies capable of producing increasingly complex trifluoromethylated architectures. The specific combination of pyridine and thiazole rings with strategically placed substituents represents a sophisticated approach to molecular design that became feasible through advances in heterocyclic synthesis.

Research into thiazole-4-carboxylic acid derivatives provided another foundational element for this compound's development. The parent thiazole-4-carboxylic acid structure, with its well-established chemical properties and synthetic accessibility, served as a crucial building block. The evolution from simple thiazole carboxylic acids to complex derivatives incorporating trifluoromethylated pyridine substituents demonstrates the progressive sophistication of heterocyclic synthetic chemistry over the past two decades.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official IUPAC name, as computed by advanced chemical nomenclature systems, is 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylic acid. This nomenclature precisely describes the molecular architecture and substitution pattern, beginning with the thiazole core and systematically identifying each substituent.

The compound is assigned Chemical Abstracts Service registry number 1823184-07-1, providing a unique identifier within the global chemical literature. The molecular descriptor language representation includes an InChI key of OGIIUWPVXDTPOE-UHFFFAOYSA-N, which serves as a condensed digital fingerprint of the molecular structure. These standardized identifiers facilitate precise communication and database searches across different chemical information systems.

From a chemical classification perspective, this compound belongs to several overlapping categories that reflect its complex structural features. Primarily, it is classified as a heterocyclic carboxylic acid derivative, incorporating both nitrogen-containing and sulfur-containing heterocyclic rings. The presence of the carboxylic acid functional group places it within the broader category of organic acids, while the thiazole ring system categorizes it among five-membered heterocycles containing both nitrogen and sulfur atoms.

The trifluoromethyl substitution classifies the compound within the important class of organofluorine compounds, specifically trifluoromethylated heterocycles. This classification has gained increasing significance due to the unique properties that fluorine substitution imparts to organic molecules. The chlorine substitution on the pyridine ring further categorizes it as a halogenated heterocycle, adding another layer of chemical complexity and potential reactivity.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits remarkable structural complexity, combining multiple heterocyclic systems with strategic substitution patterns. The compound possesses a molecular formula of C₁₁H₄ClF₅N₂O₂S and a molecular weight of 358.67 grams per mole. This relatively high molecular weight for an eleven-carbon structure reflects the significant contribution of halogen atoms and the trifluoromethyl group to the overall molecular mass.

The core structural framework consists of two distinct heterocyclic rings connected through a difluoromethyl bridge. The thiazole ring serves as the central scaffold, featuring the characteristic five-membered ring containing both nitrogen and sulfur atoms in a 1,3-relationship. This thiazole core bears a carboxylic acid functional group at the 4-position, providing both hydrogen bonding capability and ionizable character under physiological conditions.

The pyridine ring system attached to the thiazole core through the difluoromethyl linkage displays a sophisticated substitution pattern that significantly influences the compound's electronic properties. The 3-position chlorine substituent provides electron-withdrawing character through both inductive and mesomeric effects, while the 5-position trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry. This combination creates a highly electron-deficient pyridine ring with substantially altered reactivity compared to unsubstituted pyridine.

| Structural Component | Position | Electronic Effect | Contribution to Properties |

|---|---|---|---|

| Thiazole Ring | Core | Moderate electron-withdrawing | Aromatic stability, coordination sites |

| Carboxylic Acid | Thiazole-4 | Electron-withdrawing | Hydrogen bonding, ionization |

| Difluoromethyl Bridge | Thiazole-2 | Strong electron-withdrawing | Conformational restriction, lipophilicity |

| Chlorine Substituent | Pyridine-3 | Electron-withdrawing | Reactivity modulation, halogen bonding |

| Trifluoromethyl Group | Pyridine-5 | Very strong electron-withdrawing | Enhanced lipophilicity, metabolic stability |

The difluoromethyl connecting bridge represents a particularly important structural feature that distinguishes this compound from simpler heterocyclic derivatives. The presence of two fluorine atoms on the methyl bridge creates substantial electronic effects while also introducing conformational constraints that influence the relative orientation of the two ring systems. This structural element combines the lipophilicity-enhancing properties of fluorinated alkyl groups with the electronic perturbations that affect both ring systems.

Position in Heterocyclic Chemistry Research

The compound this compound occupies a significant position within contemporary heterocyclic chemistry research, representing the convergence of several important research themes. Its structure embodies the modern approach to heterocyclic design that emphasizes the strategic incorporation of fluorinated substituents to achieve desired molecular properties. This positioning reflects the broader evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures designed for specific applications.

Within the field of trifluoromethylated heterocycles, this compound represents an advanced example of multi-heterocyclic systems that combine different ring types with complementary electronic properties. Research into such compounds has demonstrated their potential for enhanced biological activity and improved pharmacokinetic profiles compared to non-fluorinated analogs. The specific combination of pyridine and thiazole rings with multiple fluorine substituents exemplifies the systematic approach to molecular optimization that characterizes modern medicinal chemistry.

The compound's role in advancing synthetic methodology cannot be understated, as its synthesis requires sophisticated techniques for constructing complex heterocyclic architectures. The successful preparation of such molecules demonstrates the maturation of synthetic methods for trifluoromethylation and heterocyclic coupling reactions. Research efforts focused on developing efficient synthetic routes to this and related compounds have contributed to the broader understanding of how to construct complex fluorinated heterocycles.

Current research trends indicate increasing interest in compounds that combine multiple heterocyclic systems with strategic fluorine substitution patterns. The electron-deficient nature of the pyridine ring system, enhanced by both chlorine and trifluoromethyl substituents, positions this compound as a valuable scaffold for further derivatization and optimization. Contemporary studies of C-H trifluoromethylation have shown that electron-deficient heterocycles like substituted pyridines can undergo selective functionalization under mild conditions, expanding the potential for structural modifications.

The compound's position within patent literature indicates its potential commercial significance, with related structures appearing in various intellectual property documents focused on pharmaceutical applications. This patent activity reflects the broader industry recognition of trifluoromethylated heterocycles as privileged structures for drug discovery and development. The specific structural features of this compound make it representative of the types of molecular architectures that contemporary pharmaceutical research seeks to explore and optimize.

Research into the synthesis and properties of this compound contributes to the fundamental understanding of how multiple electron-withdrawing substituents influence heterocyclic reactivity and stability. The combination of chlorine, trifluoromethyl, and difluoromethyl substituents creates a unique electronic environment that provides insights into the cumulative effects of fluorine substitution on heterocyclic systems. These insights inform broader research efforts aimed at predicting and controlling the properties of complex fluorinated heterocycles through rational design principles.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O2S/c11-5-1-4(10(12,13)14)2-15-7(5)8-16-6(3-19-8)9(17)18/h1-3H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLFKGSMRGCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NC(=CS2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acyl Chloride

- Starting from commercially available 6-bromopicolinic acid, the acid is converted to its acyl chloride derivative using oxalyl chloride.

- The reaction is performed under inert atmosphere (nitrogen or argon) at low temperature (around 0°C) to prevent side reactions.

| Reagent | Quantity | Conditions | Notes |

|---|---|---|---|

| 6-bromopicolinic acid | 3.3 g (15 mmol) | Dissolved in DCM | Under inert atmosphere |

| Oxalyl chloride | 3.31 mL (37.6 mmol) | Added dropwise at 0°C | Catalyzed by a few drops of DMF |

| DMF | 2 drops | Stirring for 30 min | Acts as catalyst |

Outcome: Formation of the acyl chloride intermediate, which is purified by evaporation of excess reagents under reduced pressure.

Step 2: Coupling with 3-Chloro-2-(trifluoromethyl)pyridin-2-amine

- The acyl chloride reacts with the amine derivative in the presence of a base such as DIEA (N,N-Diisopropylethylamine) to form an amide linkage.

| Reagent | Quantity | Conditions | Notes |

|---|---|---|---|

| Acyl chloride (from Step 1) | As prepared | Dissolved in DCM | |

| 3-Chloro-2-(trifluoromethyl)pyridin-2-amine | 1.75 g (7.51 mmol) | Added to acyl chloride solution | Under inert atmosphere |

| DIEA | 6.56 mL (37.6 mmol) | Stirring at room temperature | To neutralize HCl |

Outcome: Amide formation, yielding the pyridine-thiazole precursor after purification.

Step 3: Thiazole Ring Formation

- Cyclization to form the thiazole ring is achieved via reaction with sulfur sources such as Lawesson's reagent or phosphorus-based reagents, facilitating heterocycle formation.

| Reagent | Quantity | Conditions | Notes |

|---|---|---|---|

| Pyridine derivative | As obtained | Dissolved in appropriate solvent (e.g., DMSO) | |

| Lawesson's reagent | Equimolar | Heated at 100-120°C | Promotes heterocycle formation |

Outcome: Cyclization yields the thiazole core attached to the pyridine ring.

Step 4: Introduction of Carboxylic Acid Group

- The carboxylic acid group is introduced at the 4-position of the thiazole ring via oxidation or direct functionalization of suitable intermediates, often using oxidative reagents like potassium permanganate or via hydrolysis of ester intermediates.

| Reagent | Quantity | Conditions | Notes |

|---|---|---|---|

| Intermediate | As prepared | Dissolved in water or suitable solvent | Under reflux or mild heating |

| Oxidizing agent (e.g., KMnO₄) | As required | Controlled addition | To convert methyl or other groups to carboxylic acids |

Outcome: Final formation of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid .

Data Table Summarizing Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method |

|---|---|---|---|---|---|

| 1 | Oxalyl chloride | DCM | 0°C to room temp | 30 min | Rotary evaporation |

| 2 | Amine derivative | DCM | RT | 12-24 hrs | Flash chromatography |

| 3 | Lawesson's reagent | DMSO | 100-120°C | 4-6 hrs | Recrystallization |

| 4 | Oxidizing agents | Water/ethanol | Reflux | Several hours | Acid-base extraction |

Research Findings and Notes

- The synthesis of heterocyclic compounds like this often requires meticulous control of temperature and inert atmosphere to prevent side reactions and decomposition.

- Use of microwave-assisted synthesis has been reported to accelerate certain steps, especially heterocycle formation.

- Purification typically involves column chromatography or recrystallization, depending on the purity required.

- The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents influences the reactivity, often necessitating specific conditions for successful coupling and cyclization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, influencing cell signaling and proliferation.

Medicine

- Pharmaceutical Development : The unique structural features of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid make it a candidate for developing new pharmaceuticals. Its interactions with biological targets suggest potential therapeutic applications.

Industrial Applications

- Advanced Materials : Due to its stability and reactivity, this compound is utilized in the development of advanced materials such as polymers and coatings. Its chemical properties can enhance the performance characteristics of these materials.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

In another research project, the compound was tested for anticancer activity against several cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through specific enzyme inhibition pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of thiazole-4-carboxylic acid and 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. Below is a comparative analysis with key analogues:

Key Observations

- Bioactivity : The trifluoromethyl and chlorine substituents on the pyridine ring (shared with Fluopyram) are critical for binding to biological targets like succinate dehydrogenase in fungi. However, the thiazole-4-carboxylic acid group in the target compound may offer improved water solubility compared to Fluopyram’s benzamide structure.

- Similarity Scores : Compounds with thiazole-5-carboxylic acid (e.g., 4-Methyl-2-phenylthiazole-5-carboxylic acid) show lower structural similarity (0.87) due to positional differences of the carboxylic acid and substituents.

- Metabolic Stability : The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in both the target compound and Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate.

Biological Activity

Overview

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining a pyridine ring with trifluoromethyl and chlorine substituents, linked to a thiazole ring with a carboxylic acid functional group. The distinctive chemical properties imparted by these substituents contribute to its biological activity.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 320.68 g/mol. The compound's structure is characterized by the presence of both electron-withdrawing (trifluoromethyl and chlorine) and electron-donating groups, which influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. The presence of the trifluoromethyl group has been associated with enhanced potency against microbial pathogens due to its ability to disrupt cellular processes .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with several compounds demonstrating cytotoxic effects against cancer cell lines. For example, recent studies have synthesized novel thiazole derivatives and evaluated their anticancer activities against various human cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). These studies suggest that modifications in the thiazole structure can lead to varying degrees of cytotoxicity, indicating a promising avenue for the development of new anticancer agents .

In one study, compounds similar to this compound exhibited moderate to high inhibition rates against cancer cell proliferation. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. In preclinical models, certain thiazole derivatives demonstrated the ability to reduce inflammation markers and improve metabolic profiles in diabetic models. This suggests that this compound may hold therapeutic potential for conditions characterized by chronic inflammation and metabolic dysregulation .

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those containing halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts. This reinforces the hypothesis that the trifluoromethyl group in this compound could significantly contribute to its antimicrobial effects .

- Anticancer Mechanism : Research on related thiazole compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways. The unique electronic properties imparted by the trifluoromethyl group may facilitate interactions with key proteins involved in cell survival pathways .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Moderate to High | Significant |

| Similar Thiazoles | Variable | High | Moderate |

Q & A

Q. Example Protocol :

React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with thiazole-4-carboxylic acid using HOBt/TBTU in DMF.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize by (e.g., pyridyl protons at δ 8.5–9.0 ppm) .

Basic: What spectroscopic techniques confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- : Pyridyl protons resonate at δ 8.5–9.0 ppm; thiazole protons appear as singlets (δ 7.5–8.0 ppm).

- : Trifluoromethyl carbons show quartets (δ 120–125 ppm, ) .

- HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm for purity assessment (>98%) .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., NADH:ubiquinone oxidoreductase). The trifluoromethyl group enhances hydrophobic binding in enzyme pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CF) with inhibitory activity (IC). Pyridine-thiazole hybrids show improved activity due to planar geometry .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

- Systematic Substituent Screening : Compare analogs with varying substituents (e.g., Cl, Br, CF) on the pyridine ring. For example, 3-Cl-5-CF derivatives exhibit higher enzyme inhibition than 3-Br analogs due to enhanced electron-withdrawing effects .

- Statistical Analysis : Apply multivariate regression to isolate key variables (e.g., steric bulk vs. electronic effects) .

Advanced: What coupling agents optimize amide bond formation?

Methodological Answer:

- HOBt/TBTU : Effective for low steric hindrance; yields >80% in DMF .

- EDCl/DMAP : Preferred for acid-sensitive intermediates; yields ~75% in dichloromethane .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields .

Advanced: How to design bioactivity assays targeting enzymes?

Methodological Answer:

- NADH:ubiquinone Oxidoreductase Inhibition :

- Glucose Uptake Assay : Use -labeled glucose in adipocyte cell lines; compare uptake rates against controls .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

- Solvent Selection : Replace DMF with ethanol/water (3:1) to improve safety and reduce costs .

- Catalyst Screening : Pd/C (5% w/w) increases yield by 15% in Suzuki-Miyaura cross-coupling steps .

- Process Monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .

Advanced: How to validate purity in complex mixtures?

Methodological Answer:

- HPLC-MS : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor [M+H] at m/z 363.2 .

- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.